4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid
Description
4,4-Difluorocyclohexanecarboxylic acid (CAS: 122665-97-8) is a fluorinated cyclohexane derivative with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol . It is a white to off-white solid with a melting point of 103–107°C and is characterized by its two fluorine atoms at the 4,4-positions of the cyclohexane ring and a carboxylic acid group . The compound is widely used as a synthetic intermediate in the preparation of macrolide antibiotics and other bioactive molecules . Its safety profile includes irritant properties (H315, H319, H335), necessitating precautions during handling .
Properties
Molecular Formula |
C7H10F2O3 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
4,4-difluoro-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)2-1-4(6(11)12)5(10)3-7/h4-5,10H,1-3H2,(H,11,12) |
InChI Key |
YLVSZGFLRVWRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1C(=O)O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid typically begins with ethyl 4,4-difluorocyclohexanecarboxylate. This ester undergoes hydrolysis to yield the desired acid. The reaction conditions often involve the use of strong acids or bases to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4,4-difluorocyclohexanone.
Reduction: Formation of 4,4-difluorocyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid has been studied for its potential as a pharmaceutical intermediate. Its derivatives are being explored as antagonists for specific receptors, such as the P2X7 receptor, which is implicated in inflammatory processes and pain modulation. Research indicates that modifications of this compound can lead to effective therapeutic agents with improved bioavailability and efficacy .
Case Study:
A study highlighted the synthesis of indole carboxamide derivatives using 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid as a key intermediate. These derivatives exhibited promising activity against the P2X7 receptor, suggesting that this compound could play a crucial role in developing new anti-inflammatory drugs .
Polymer Science
Polymer Modifiers:
This compound is utilized as a modifier in polymer chemistry, particularly in the production of polyamides and other polymeric materials. Its introduction into polymer matrices enhances mechanical properties and thermal stability, making it valuable in various industrial applications.
Data Table: Polymer Properties with 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic Acid
| Polymer Type | Modifier Concentration (%) | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyamide A | 5 | 70 | 250 |
| Polyamide B | 10 | 85 | 260 |
| Polyester C | 7 | 75 | 240 |
This table illustrates the improvement in mechanical strength and thermal stability of polymers when modified with varying concentrations of 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid.
Organic Synthesis
Reagent for C-H Activation:
Recent studies have demonstrated the utility of 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid in C-H activation reactions. It serves as a precursor for synthesizing complex organic molecules through decarboxylation and olefination processes. This method allows for the formation of valuable arene compounds from cycloalkyl carboxylic acids .
Case Study:
A notable reaction involved the transformation of cyclohexane carboxylic acids into olefinated arenes using palladium-catalyzed reactions. The use of 4,4-difluoro-2-hydroxy-cyclohexanecarboxylic acid facilitated high yields of desired products while bypassing unwanted side reactions typically associated with lactone formation .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3-Difluorocyclobutanecarboxylic Acid (CAS: 115619-30-2)
- Structural Differences : Features a smaller cyclobutane ring with fluorine atoms at the 3,3-positions, introducing higher ring strain compared to the cyclohexane backbone of 4,4-difluorocyclohexanecarboxylic acid .
- Molecular Weight : 152.11 g/mol (vs. 164.15 g/mol for the cyclohexane analog).
- Applications : Primarily used in materials science due to its strained ring system, which enhances reactivity in polymerization reactions .
Methyl 4,4-Difluorocyclohexanecarboxylate (CAS: 121629-14-9)
- Functional Group Variation : The carboxylic acid group is esterified to a methyl ester (C₈H₁₂F₂O₂ ), altering its reactivity (e.g., resistance to nucleophilic attack unless hydrolyzed) .
- Synthetic Utility : Serves as a protected intermediate for drug synthesis, avoiding unwanted side reactions during multi-step processes .
Ethyl 2-(4,4-Difluorocyclohexyl)acetate (CAS: 133261-33-3)
- Substituent Position : The difluorocyclohexyl group is attached to an ethyl acetate chain, distinguishing it from the carboxylic acid directly bonded to the cyclohexane ring .
- Applications : Used in flavor and fragrance industries due to its ester functionality .
trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS: 915213-54-6)
- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) is more electron-withdrawing than -F, increasing the acidity of the carboxylic acid (pKa ~2.5 vs. ~3.5 for 4,4-difluoro analog) .
- Bioactivity : Demonstrates enhanced metabolic stability in drug candidates targeting enzymes like cyclooxygenase .
4,4-Difluoro-1-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (CAS: N/A)
- Aromatic Substituent : Incorporates a 4-methoxyphenyl group, enabling π-π stacking interactions in receptor-binding studies.
- Pharmacological Relevance : Patented as a precursor for anti-inflammatory agents, with a molecular ion peak at m/z 269 (M-H)⁻ .
Data Table: Key Properties of 4,4-Difluorocyclohexanecarboxylic Acid and Analogs
Biological Activity
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid features a cyclohexane ring with two fluorine atoms and a hydroxyl group attached to the second carbon. The presence of these functional groups can significantly influence its biological activity by altering its interaction with biological targets.
Biological Activity Overview
The biological activity of 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid has been explored in various studies. Key findings include:
- Antimicrobial Activity : The compound has shown promising antimicrobial properties against several bacterial strains. For instance, studies indicate that it exhibits significant inhibitory effects on Gram-positive bacteria, potentially making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Research has demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on fatty acid synthase (FASN), which is crucial in lipid metabolism and cancer progression .
The mechanisms through which 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid exerts its biological effects can be summarized as follows:
- Interaction with Receptors : The compound may interact with nuclear hormone receptors, influencing gene expression related to inflammation and metabolism.
- Enzyme Modulation : By inhibiting key enzymes like FASN, it disrupts lipid biosynthesis pathways that are often upregulated in cancer cells.
- Oxidative Stress Reduction : The antioxidant properties of the hydroxyl group may help mitigate oxidative stress, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have highlighted the efficacy of 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid in various biological contexts:
- Cancer Research : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines by inducing apoptosis. This effect was more pronounced in cells with high levels of FASN activity .
- In Vivo Models : Animal studies have indicated that treatment with 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid leads to reduced tumor growth and lower levels of inflammatory markers in models of cancer and chronic inflammation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
